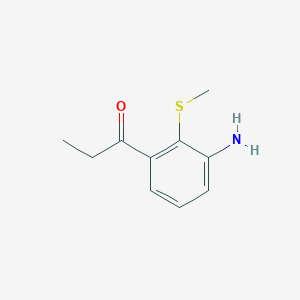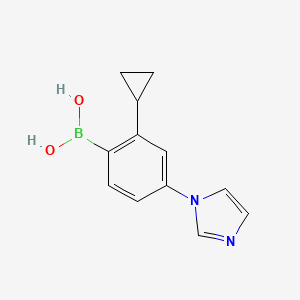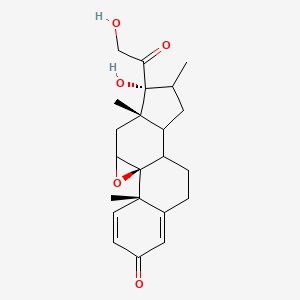
9beta,11beta-Epoxy-17alpha,21-dihydroxy-16beta-methylene-pregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexamethasone 9,11-Epoxide is a derivative of dexamethasone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is often encountered as an impurity in commercial preparations of dexamethasone and is formed through autooxidative degradation under alkaline conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dexamethasone 9,11-Epoxide can be synthesized through microbial fermentation and transformation. One method involves using 16a-methyl-17[alpha],21-dihydroxypregna-4-ene-9,11-epoxy-3,20-dione-21 acetate as a substrate. This substrate undergoes mixed fermentation with Arthrobacter simplex and Bacillus megatherium, combining dehydrogenation and hydrolysis steps to produce the epoxide hydrolysate .
Industrial Production Methods
Industrial production of corticosteroids, including dexamethasone derivatives, often involves microbial transformation processes. These processes utilize microorganisms to convert precursor compounds into the desired corticosteroids through a series of enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Dexamethasone 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the epoxide group, leading to the formation of different derivatives.
Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dexamethasone 9,11-Epoxide has several scientific research applications, including:
Chemistry: Used as a reference compound in studies of steroid chemistry and degradation pathways.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying glucocorticoid receptor interactions.
Medicine: Explored for its potential therapeutic effects and as a model compound for developing new anti-inflammatory drugs.
Industry: Utilized in the production of dexamethasone and other corticosteroids through microbial transformation processes
Wirkmechanismus
The mechanism of action of dexamethasone 9,11-Epoxide involves binding to the glucocorticoid receptor. The drug-receptor complex translocates to the nucleus, where it acts as a transcription factor for target gene expression. This leads to decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Betamethasone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Prednisolone: A related corticosteroid with a similar mechanism of action but different potency and duration of action
Uniqueness
Dexamethasone 9,11-Epoxide is unique due to its formation as an impurity and its specific structural features, such as the epoxide group. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C22H28O5 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(1S,2S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,18?,19-,20-,21-,22+/m0/s1 |
InChI-Schlüssel |
GBDXNHBVYAMODG-YMEOEKFKSA-N |
Isomerische SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35C(O5)C[C@@]2([C@]1(C(=O)CO)O)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


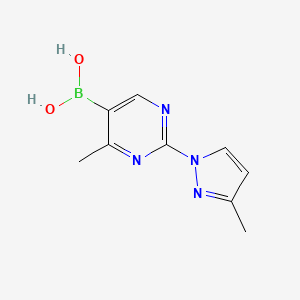
![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)
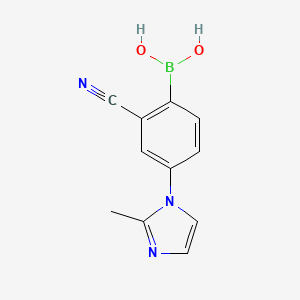

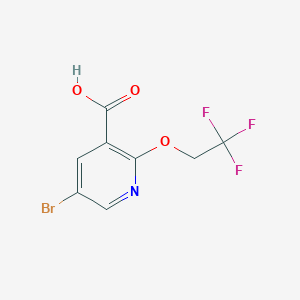
![3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one](/img/structure/B14074371.png)

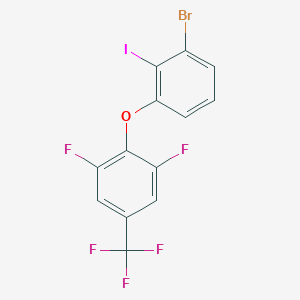
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)

![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
